In Vitro Antibacterial Potency of Anti-MRSA Agent 27 Against Methicillin-Resistant Staphylococcus aureus
Anti-MRSA agent 27 demonstrates potent in vitro growth inhibition of MRSA with a minimum inhibitory concentration (MIC) of 0.0975 μmol/L . For context, a structurally distinct anti-MRSA compound (metronidazole-modified indole derivative 4a) from a separate study required an MIC of 6 μM against MRSA [1]. While these are not head-to-head comparisons, the data illustrate the high potency of Anti-MRSA agent 27 in this assay system.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.0975 μmol/L |
| Comparator Or Baseline | Metronidazole-modified indole derivative 4a (MIC = 6 μmol/L) and Norfloxacin (MIC = 25 μmol/L) from a separate study |
| Quantified Difference | Anti-MRSA agent 27 exhibits an MIC approximately 61.5 times lower than compound 4a and 256 times lower than norfloxacin in their respective assays. |
| Conditions | Broth microdilution assay against MRSA strains (specific strain details not provided in source datasheet). |
Why This Matters
The low micromolar potency indicates high intrinsic activity against the target pathogen, which is a primary consideration for selecting a lead compound in early-stage antimicrobial research.
- [1] Hu, Y., et al. (2023). 2-Hydroxypropyl Group Linked Derivatives of Indole Azoles as Potential Multifunctional Antibacterial Candidates for Effectively Inhibiting the Activity of MRSA and Responding Inflammatory Factors. Chemistry - An Asian Journal, 18(7), e202300054. View Source
